

Application of Aquateric® in Pediatric Oral Drug Formulation: Application Notes and Protocols

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Compound of Interest

Compound Name: Aquateric

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Introduction

The development of palatable and effective oral dosage forms for pediatric patients presents unique challenges, including taste-masking of bitter active pharmaceutical ingredients (APIs), ensuring dose accuracy, and accommodating age-related physiological differences in the gastrointestinal tract. Enteric coatings are crucial for protecting acid-labile drugs, preventing gastric irritation, and enabling targeted release in the intestines. **Aquateric®**, an alginate-based enteric coating system, offers a promising solution for pediatric oral drug formulation due to its natural origin, potential for taste-masking, and pH-dependent release properties. This document provides detailed application notes and protocols for utilizing **Aquateric®** in the development of pediatric-friendly oral dosage forms.

Key Properties and Applications of Aquateric®

Aquateric® is a commercially available aqueous enteric coating system primarily composed of sodium alginate, a natural polysaccharide derived from brown seaweed. Its key features relevant to pediatric formulations include:

- **Enteric Protection:** **Aquateric®** forms a film that is resistant to the acidic environment of the stomach (pH 1.2-3.5) and dissolves at the higher pH of the small intestine (pH > 5.5). This protects acid-sensitive APIs from degradation and prevents the release of drugs that may cause gastric irritation.

- **Taste-Masking:** The alginate-based coating can act as a physical barrier, encapsulating bitter drug particles and preventing their interaction with taste buds in the oral cavity.[1][2][3] This is a critical attribute for improving the palatability and compliance of pediatric medications.
- **Aqueous-Based System:** As an aqueous dispersion, **Aquateric®** avoids the use of organic solvents, which is a significant advantage in pediatric formulations due to safety concerns.
- **Regulatory Status:** Sodium alginate, the primary component of **Aquateric®**, is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA), making it a suitable excipient for pediatric use.[4][5][6]

Primary Applications in Pediatric Formulations:

- **Coating of Mini-Tablets and Multiparticulates:** Mini-tablets (1-3 mm in diameter) are an increasingly popular dosage form for children due to ease of swallowing and dose flexibility. **Aquateric®** can be used to apply an enteric and/or taste-masking coating to these small dosage forms.
- **Encapsulation of Bitter APIs:** The coating can be applied to drug-layered pellets or granules to mask unpleasant tastes.
- **Development of Delayed-Release Formulations:** For drugs that require targeted delivery to the small intestine for optimal absorption or to avoid side effects in the stomach.

Quantitative Data Summary

Limited quantitative data is publicly available specifically for **Aquateric®** in pediatric formulations. The following tables summarize available data for **Aquateric®** and typical data for alginate-based films, which can serve as a reference point for formulation development.

Table 1: Dissolution and Stability of **Aquateric®** Coated Capsules (Procainamide HCl)

Parameter	Condition	Result
Drug Release in 0.1 N HCl (2 hours)	Initial	< 5%
37°C / 80% RH / 6 weeks (without seal coat)	~7%	
37°C / 80% RH / 6 weeks (with HPMC seal coat)	< 5%	
Disintegration in pH 6.8 Buffer	Initial	Complete within 30 minutes
37°C / 80% RH / 6 weeks (without seal coat)	Delayed; ~45 minutes to dissolve	
37°C / 80% RH / 6 weeks (with HPMC seal coat)	Complete within 30 minutes	

Data adapted from studies on procainamide hydrochloride capsules, highlighting the importance of a protective seal coat for stability under stress conditions.[\[7\]](#)[\[8\]](#)

Table 2: Typical Mechanical Properties of Alginate-Based Films

Property	Typical Value Range	Factors Influencing Property
Tensile Strength (MPa)	30 - 100	Polymer concentration, plasticizer type and concentration, cross-linking
Elongation at Break (%)	2 - 20	Plasticizer type and concentration
Young's Modulus (MPa)	1000 - 4000	Polymer concentration, degree of cross-linking

Note: Specific mechanical property data for **Aquateric®** films is not readily available. The values presented are typical for alginate films and will vary depending on the specific formulation (e.g., addition of plasticizers).[\[9\]](#)

Experimental Protocols

The following protocols provide detailed methodologies for the preparation, application, and evaluation of **Aquateric®** coatings for pediatric oral formulations.

Protocol 1: Preparation of **Aquateric®** Coating Dispersion

Objective: To prepare a homogenous aqueous coating dispersion of **Aquateric®** for laboratory-scale coating trials.

Materials:

- **Aquateric®** powder
- Purified water
- Plasticizer (e.g., Triethyl Citrate - TEC, Polyethylene Glycol - PEG)
- Anti-tacking agent (e.g., Talc, Glyceryl Monostearate - GMS)
- Magnetic stirrer with hot plate
- Beakers and graduated cylinders

Procedure:

- Dispersion of **Aquateric®**:
 - Measure the required amount of purified water into a beaker.
 - While stirring the water with a magnetic stirrer at a moderate speed to create a vortex, slowly and steadily add the **Aquateric®** powder to the vortex to avoid clumping.
 - Continue stirring for at least 60 minutes or until a homogenous dispersion is formed. Avoid excessive aeration.
- Addition of Plasticizer:

- If required, slowly add the desired amount of plasticizer (e.g., 10-25% w/w of **Aquateric®**) to the dispersion while stirring.
- Continue stirring for an additional 15-30 minutes to ensure uniform distribution of the plasticizer.
- Addition of Anti-tacking Agent:
 - If required, gradually add the anti-tacking agent (e.g., 5-15% w/w of **Aquateric®**) to the dispersion.
 - Continue stirring for another 15 minutes.
- Final Mixing and Degassing:
 - Reduce the stirring speed and continue mixing for a final 15 minutes to allow any entrapped air to escape.
 - Visually inspect the dispersion for homogeneity and the absence of aggregates.

Protocol 2: Enteric and Taste-Masking Coating of Pediatric Mini-Tablets

Objective: To apply an **Aquateric®** coating to placebo or API-loaded mini-tablets using a fluid bed coater.

Equipment and Materials:

- Fluid bed coater with a Wurster insert
- **Aquateric®** coating dispersion (prepared as per Protocol 1)
- Mini-tablets (placebo or API-loaded)
- Peristaltic pump

Procedure:

- Equipment Setup:
 - Set up the fluid bed coater with the appropriate Wurster column height and nozzle diameter for mini-tablets.
 - Ensure the system is clean and calibrated.
- Preheating:
 - Load the mini-tablets into the fluid bed chamber.
 - Start the fluidization process with heated air until the product temperature reaches the target range (typically 35-45°C).
- Coating Process:
 - Once the target product temperature is stable, begin spraying the **Aquateric®** coating dispersion onto the fluidized mini-tablets using a peristaltic pump at a controlled rate.
 - Monitor and maintain the key process parameters (inlet air temperature, product temperature, atomization pressure, spray rate, and fluidization air volume) within the desired ranges.
- Drying:
 - After the desired amount of coating has been applied (target weight gain), stop the spraying process.
 - Continue to fluidize the coated mini-tablets with heated air for a specified period (e.g., 10-20 minutes) to ensure they are adequately dried.
- Curing (Optional but Recommended):
 - For optimal film formation and enteric performance, a curing step may be necessary. Transfer the dried, coated mini-tablets to a curing oven at a specific temperature and time (e.g., 40-60°C for 2-24 hours).

Table 3: Recommended Starting Parameters for Fluid Bed Coating of Mini-Tablets with **Aquateric®**

Parameter	Recommended Range
Inlet Air Temperature	50 - 70°C
Product Temperature	35 - 45°C
Atomization Pressure	1.0 - 2.5 bar
Spray Rate	5 - 20 g/min (for lab scale)
Target Weight Gain	5 - 15% (w/w)

Protocol 3: In Vitro Dissolution Testing in Simulated Pediatric Gastrointestinal Fluids

Objective: To evaluate the enteric performance and drug release profile of **Aquateric®**-coated pediatric formulations in simulated pediatric gastric and intestinal fluids.

Materials:

- USP Dissolution Apparatus 1 (baskets) or 2 (paddles)
- **Aquateric®**-coated mini-tablets or multiparticulates
- Simulated Gastric Fluid (SGF), pH 1.6 (pediatric)
- Simulated Intestinal Fluid (SIF), pH 6.5 (pediatric)
- Analytical instrument for drug quantification (e.g., HPLC-UV)

Procedure:

- Acid Stage (Gastric Resistance):
 - Place the dissolution vessels containing 500 mL of SGF (pH 1.6, 37°C) into the dissolution bath.

- Place one dosage unit into each vessel.
- Operate the apparatus at a specified speed (e.g., 75 rpm) for 2 hours.
- At the end of 2 hours, withdraw a sample from each vessel and analyze for drug content to determine premature release.
- Buffer Stage (Intestinal Release):
 - After the acid stage, carefully transfer the dosage units to vessels containing 500 mL of SIF (pH 6.5, 37°C).
 - Continue the dissolution test for a specified period (e.g., 60 minutes).
 - Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
 - Analyze the samples for drug content to determine the release profile in the intestinal phase.

Acceptance Criteria (Example):

- Acid Stage: Not more than 10% of the labeled drug amount is dissolved in 2 hours.
- Buffer Stage: Not less than 80% of the labeled drug amount is dissolved in 60 minutes.

Protocol 4: Taste-Masking Evaluation

Objective: To assess the effectiveness of the **Aquateric®** coating in masking the bitter taste of an API in a pediatric-relevant context.

Methodology: A trained adult taste panel or a human gustatory sensation study (with appropriate ethical approvals) can be employed.

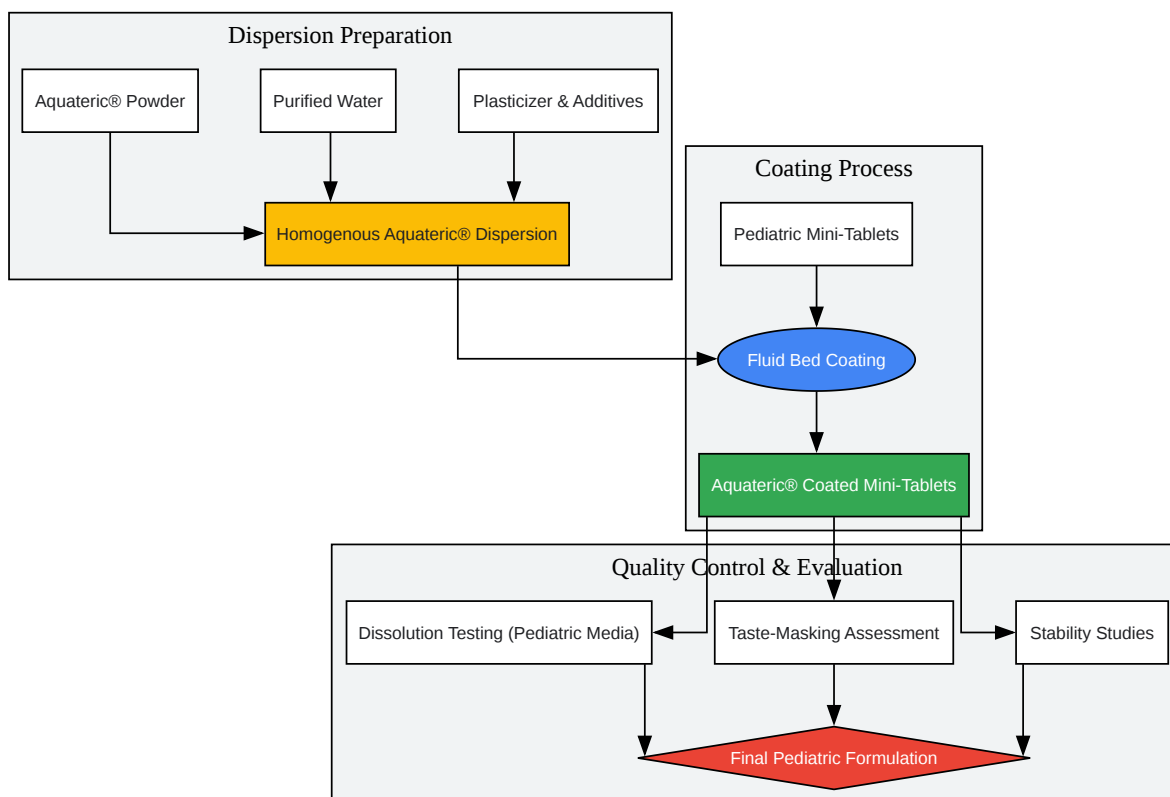
Procedure (for a trained panel):

- Sample Preparation:
 - Prepare samples of the uncoated API, placebo-coated mini-tablets, and **Aquateric®**-coated mini-tablets containing the API.

- The amount of API in the coated sample should be equivalent to a single pediatric dose.
- Panelist Training:
 - Train panelists to recognize and score the bitterness of the API using a standardized scale (e.g., a 5-point scale from 0 = not bitter to 4 = very bitter).
- Taste Assessment:
 - Panelists will place a sample in their mouth for a short, defined period (e.g., 30 seconds) without chewing or swallowing.
 - After the specified time, the sample is expectorated, and the mouth is rinsed with purified water.
 - Panelists will then rate the perceived bitterness.
 - A suitable washout period between samples is required.
- Data Analysis:
 - Compare the mean bitterness scores of the uncoated API, placebo, and **Aquateric®**-coated samples. A significant reduction in the bitterness score for the coated product indicates effective taste-masking.

Visualizations

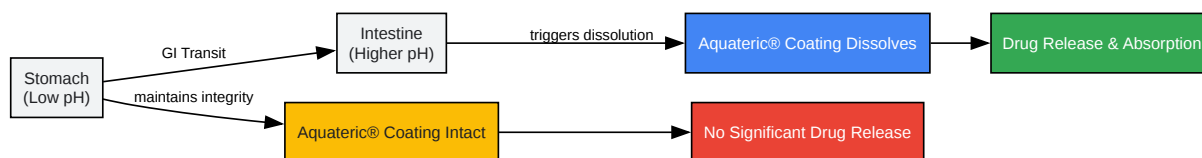
Experimental Workflow for **Aquateric®** Coating and Evaluation



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Caption: Workflow for developing **Aquateric®** coated pediatric mini-tablets.

Logical Relationship for Enteric Coating Functionality



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Caption: pH-dependent functionality of **Aquateric®** enteric coating.

Conclusion

Aquateric®, with its alginate-based composition, presents a valuable tool for formulators developing oral medications for children. Its dual functionality of enteric protection and taste-masking, combined with its favorable safety profile, addresses key challenges in pediatric drug delivery. The protocols and data presented here provide a foundation for the rational design and evaluation of **Aquateric®**-coated pediatric formulations. Further studies are warranted to generate more specific data on its performance in biorelevant pediatric models and with a wider range of pediatric APIs to fully realize its potential in improving medication adherence and therapeutic outcomes in children.

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